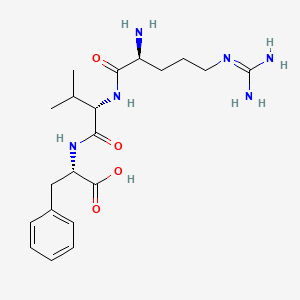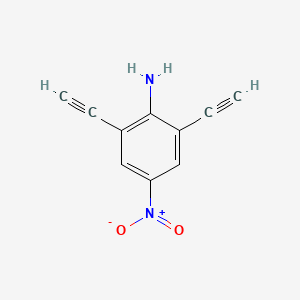
Benzenamine, 2,6-diethynyl-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2,6-diethynyl-4-nitro- is an organic compound with the molecular formula C10H6N2O2 It is a derivative of benzenamine (aniline) with ethynyl groups at the 2 and 6 positions and a nitro group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,6-diethynyl-4-nitro- typically involves multi-step organic reactions. One common method is the nitration of 2,6-diethynylaniline.
Industrial Production Methods
Industrial production of Benzenamine, 2,6-diethynyl-4-nitro- may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 2,6-diethynyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming substituents to the meta position relative to itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron filings in hydrochloric acid (Fe/HCl) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of meta-substituted derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, 2,6-diethynyl-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 2,6-diethynyl-4-nitro- involves its interaction with molecular targets such as enzymes and receptors The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 2,6-dimethyl-4-nitro-: Similar structure but with methyl groups instead of ethynyl groups.
Benzenamine, N,N-dimethyl-4-nitro-: Contains dimethylamino groups instead of ethynyl groups.
Nitrobenzene: A simpler compound with only a nitro group attached to the benzene ring.
Uniqueness
Benzenamine, 2,6-diethynyl-4-nitro- is unique due to the presence of both ethynyl and nitro groups, which impart distinct chemical and physical properties. The ethynyl groups enhance the compound’s reactivity and potential for forming complex structures, while the nitro group contributes to its electron-withdrawing characteristics and potential biological activity.
Propiedades
Número CAS |
716380-66-4 |
|---|---|
Fórmula molecular |
C10H6N2O2 |
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
2,6-diethynyl-4-nitroaniline |
InChI |
InChI=1S/C10H6N2O2/c1-3-7-5-9(12(13)14)6-8(4-2)10(7)11/h1-2,5-6H,11H2 |
Clave InChI |
CEJWTEZAXXRWHB-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC(=C1N)C#C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]-](/img/structure/B14231206.png)
![Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)-](/img/structure/B14231208.png)
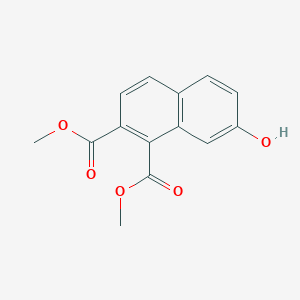

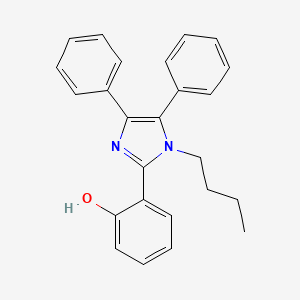
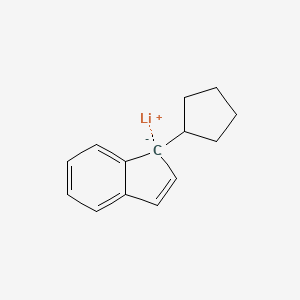

![5-Chloro-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14231239.png)
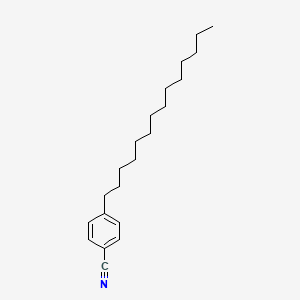
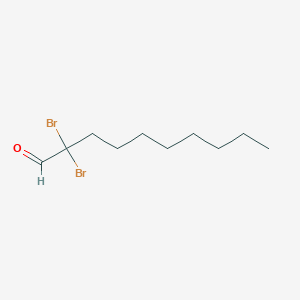
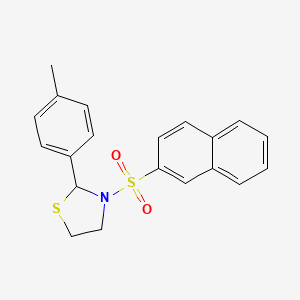
![N-[(2,3-Dimethoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14231266.png)

